4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid
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Overview
Description
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid is a specialized organic compound that features a benzoic acid core with a unique siloxane-based side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid typically involves the hydrosilylation reaction. This process includes the addition of a siloxane group to an unsaturated bond in the presence of a platinum catalyst. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .
Scientific Research Applications
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The siloxane side chain allows for unique interactions with lipid membranes, enhancing the compound’s ability to penetrate and affect cellular processes. The benzoic acid core can participate in various biochemical pathways, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-{[11-(But-3-enoyloxy)undecyl]oxy}benzoic acid: Similar structure but with a different side chain, affecting its chemical properties and applications.
4-[(11-Hydroxyundecyl)oxy]benzoic acid: Features a hydroxyl group instead of a siloxane group, leading to different reactivity and uses.
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid: Contains an acryloyloxy group, which makes it suitable for polymerization reactions.
Uniqueness
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid is unique due to its siloxane-based side chain, which imparts distinct physical and chemical properties. This uniqueness allows for specialized applications in fields such as materials science and pharmaceuticals, where other similar compounds may not be as effective .
Properties
CAS No. |
185532-02-9 |
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Molecular Formula |
C23H42O4Si2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
4-[11-[dimethyl(trimethylsilyloxy)silyl]undecoxy]benzoic acid |
InChI |
InChI=1S/C23H42O4Si2/c1-28(2,3)27-29(4,5)20-14-12-10-8-6-7-9-11-13-19-26-22-17-15-21(16-18-22)23(24)25/h15-18H,6-14,19-20H2,1-5H3,(H,24,25) |
InChI Key |
DTFRVZHBVICZRL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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